1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
Description
This compound features a methanesulfonamide core linked to a 3,5-difluorophenyl group and a 2-(furan-2-yl)-2-methoxyethyl substituent. The furan and methoxyethyl groups may influence solubility, bioavailability, and target selectivity compared to related compounds .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4S/c1-20-14(13-3-2-4-21-13)8-17-22(18,19)9-10-5-11(15)7-12(16)6-10/h2-7,14,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOXHPNVGYPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3,5-Difluorotoluene
The synthesis begins with the chlorosulfonation of 3,5-difluorotoluene. Exposure to chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group, yielding 1-(3,5-difluorophenyl)methanesulfonyl chloride.
Reaction Conditions :
- Temperature : 0–5°C (prevents over-sulfonation).
- Solvent : Dichloromethane (DCM) or chlorobenzene.
- Workup : Quenching with ice water, followed by extraction with DCM.
Yield : 68–75% (reported for analogous aryl sulfonyl chlorides).
Preparation of N-[2-(Furan-2-yl)-2-Methoxyethyl]Amine
Reductive Amination of 2-(Furan-2-yl)-2-Methoxyacetaldehyde
A two-step process involving:
- Aldol Condensation : Furan-2-carbaldehyde reacts with methoxyacetaldehyde in the presence of a base (e.g., NaOH) to form 2-(furan-2-yl)-2-methoxyacetaldehyde.
- Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol to yield the primary amine.
Optimization Notes :
Alternative Pathway: Nucleophilic Substitution
Reacting 2-chloro-1-(furan-2-yl)-1-methoxyethane with ammonia in ethanol under reflux yields the amine. However, this method suffers from lower yields (~40%) due to competing elimination.
Sulfonamide Coupling Reaction
The final step involves reacting 1-(3,5-difluorophenyl)methanesulfonyl chloride with N-[2-(furan-2-yl)-2-methoxyethyl]amine under basic conditions.
Standard Protocol :
- Reagents :
- Amine (1.0 equiv), sulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv).
- Solvent : Anhydrous DCM or THF.
- Conditions : 0°C → room temperature, 12–18 hours.
- Workup :
- Wash with 1M HCl (removes excess sulfonyl chloride).
- Neutralize with saturated NaHCO3.
- Dry over MgSO4 and concentrate.
- Purification : Flash chromatography (silica gel, DCM/MeOH 95:5).
Yield : 70–78%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
Challenges and Optimization Strategies
Side Reactions
Solvent Optimization
- Polar Aprotic Solvents : DMF improves solubility but may necessitate higher temperatures. THF balances reactivity and stability.
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group.
Substitution: Halogen substitution reactions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural Features and Substituents
Notes:
- The target compound’s furan moiety may enhance π-π stacking interactions compared to AVE-1625’s chlorophenyl groups or TAK-994’s pyrrolidine ring.
- Morpholinyl and thiophene substituents () could improve solubility but reduce blood-brain barrier penetration relative to the target compound’s methoxyethyl group .
Physicochemical and Pharmacological Properties
Key Findings :
- Firazorexton : Pyrrolidine and fluorophenyl groups may enhance orexin receptor binding affinity, with the hydroxy group improving solubility .
- Morpholinyl-Thiophene Analog : Morpholine’s polarity and thiophene’s electron-rich structure may favor peripheral over CNS activity compared to the target compound .
Biological Activity
1-(3,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14F2N2O3S
- Molecular Weight : 330.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of enzyme inhibition and potential therapeutic applications. Notably, its structural features suggest it may interact with biological targets involved in metabolic processes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. For example, studies have shown that derivatives containing furan moieties can act as potent inhibitors against α-glucosidase and β-glucuronidase, which are critical in carbohydrate metabolism and drug metabolism respectively.
| Enzyme | Inhibitor | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| α-Glucosidase | Compound 9 | 0.186 | Competitive inhibition |
| E. coli β-glucuronidase | Compound 26 | 0.082 | Uncompetitive inhibition |
The mechanisms by which the compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that the furan ring plays a crucial role in binding to the active sites of target enzymes through various interactions such as hydrogen bonding and π-π stacking.
Case Studies
- Therapeutic Potential Against Diabetes : A study demonstrated that furan derivatives could effectively inhibit α-glucosidase, suggesting their utility in managing postprandial hyperglycemia in diabetic patients . The competitive nature of this inhibition indicates that these compounds can potentially lower blood sugar levels by delaying carbohydrate absorption.
- Antimicrobial Activity : Another investigation into related compounds showed significant antimicrobial activity against various pathogens, indicating that modifications to the furan structure could enhance biological efficacy against bacterial infections .
Toxicity Studies
Toxicity assessments have indicated that certain derivatives exhibit low toxicity profiles against normal liver cells (LO2), laying a foundation for further in vivo studies and potential clinical applications . This is crucial for the development of safe therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
